Benzofuran, 2-(ethylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran, 2-(ethylthio)- is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring The 2-(ethylthio) substitution indicates the presence of an ethylthio group (-SCH2CH3) attached to the second position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including Benzofuran, 2-(ethylthio)-, can be achieved through various methods. One common approach involves the cyclization of o-hydroxybenzophenone derivatives under acidic conditions. Another method includes the decarboxylation of o-acetylphenoxyacetic acid or its esters under alkaline conditions . Additionally, the cyclization of o-hydroxybenzophenone can be employed to construct the benzofuran ring system .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves catalytic processes to enhance yield and selectivity. For instance, copper-mediated and palladium-catalyzed coupling reactions have been utilized in the synthesis of complex benzofuran derivatives . These methods are advantageous due to their efficiency and ability to produce high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzofuran, 2-(ethylthio)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzofuran derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research and applications .
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agents for treating diseases like cancer and viral infections.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzofuran, 2-(ethylthio)- involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes such as tyrosinase and carbonic anhydrase, which are involved in various biological processes . The ethylthio group may enhance the compound’s ability to interact with these targets, leading to its observed biological activities.
Comparison with Similar Compounds
Benzofuran, 2-(ethylthio)- can be compared with other benzofuran derivatives to highlight its uniqueness:
Benzofuran: The parent compound without any substitutions. It serves as a basic structural unit for various derivatives.
2-Methylbenzofuran: Contains a methyl group at the second position, exhibiting different chemical and biological properties.
2-(Methylthio)benzofuran: Similar to Benzofuran, 2-(ethylthio)- but with a methylthio group instead of an ethylthio group.
The presence of the ethylthio group in Benzofuran, 2-(ethylthio)- may confer unique properties such as enhanced lipophilicity and improved interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
172366-93-7 |
---|---|
Molecular Formula |
C10H10OS |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
2-ethylsulfanyl-1-benzofuran |
InChI |
InChI=1S/C10H10OS/c1-2-12-10-7-8-5-3-4-6-9(8)11-10/h3-7H,2H2,1H3 |
InChI Key |
HOJVIYBXEORQHM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.